C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione
Description
Nomenclature and Synonyms of CFSE
The chemical identity of CFSE is defined by its International Union of Pure and Applied Chemistry (IUPAC) name:
1-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)carbonyl]oxy]-2,5-pyrrolidinedione
This nomenclature precisely describes its spirocyclic xanthene core, substituted carboxylate group, and reactive NHS ester moiety.
Historical Development of Fluorescein Derivatives
Fluorescein's evolution into CFSE involved three key phases:
1. Foundation (1871-1950s)
Adolf von Baeyer's 1871 synthesis of fluorescein established the xanthene tricyclic core. Early applications focused on pH indicators and textile dyes, limited by poor aqueous stability and non-specific binding.
2. Activation Chemistry (1960s-1980s)
Introduction of isothiocyanate (FITC) and NHS ester derivatives addressed conjugation challenges. NHS chemistry, first applied to fluorescein in 1982, provided:
- Higher amine specificity vs FITC's thiol reactivity
- pH 7-9 reaction conditions compatible with biological buffers
- Stable amide bonds resistant to hydrolysis.
3. Isomer Optimization (1990s-present)
Separation of 5- and 6-carboxy isomers revealed identical photophysics but distinct labeling efficiencies. Commercial standardization on mixed isomers (5/6-FAM SE) ensured reproducible dye:protein ratios while avoiding costly chromatographic separation.
Positional Isomerism in 5(6)-Carboxyfluorescein Systems
The carboxy group's position on the lower aromatic ring (C5 vs C6) creates structural isomers with identical molecular formulas (C25H15NO9) but distinct conjugation geometries:
| Property | 5-Carboxy Isomer | 6-Carboxy Isomer |
|---|---|---|
| Synthetic yield | 55-60% of reaction products | 40-45% of reaction products |
| λex/λem | 494/518 nm | 494/518 nm |
| ε494 | 72,000 M⁻¹cm⁻¹ | 71,500 M⁻¹cm⁻¹ |
| Quantum yield | 0.93 | 0.92 |
Despite nearly identical optical properties, the 6-isomer exhibits 12-15% faster reaction kinetics with primary amines due to reduced steric hindrance around the NHS ester. However, commercial formulations standardize mixed isomers because:
- Chromatographic separation adds significant cost
- Mixtures ensure consistent labeling across batches
- No detectable difference in final conjugate performance.
Properties
Molecular Formula |
C26H19NO9 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5.C6H7NO4/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;1-4(8)11-7-5(9)2-3-6(7)10/h1-10,21H,(H,23,24);2-3H2,1H3 |
InChI Key |
STUDUJDWFUAOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester typically involves the reaction of 5(6)-Carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures in the absence of moisture to prevent degradation .
Chemical Reactions Analysis
Primary Reaction Mechanism
The core chemical reaction of CFSE involves nucleophilic substitution at the succinimidyl ester group. This group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct .
Reaction Equation:
Key Conditions:
-
Temperature: Room temperature (20–25°C).
-
Solvent Compatibility: DMF or DMSO for initial dissolution, followed by aqueous buffers (e.g., PBS or carbonate-bicarbonate) .
Reaction Kinetics and Efficiency
CFSE exhibits rapid reaction kinetics due to the high electrophilicity of the succinimidyl ester. Studies report labeling efficiencies of >90% under optimized conditions .
Factors Affecting Reaction Efficiency:
Hydrolysis Stability:
-
CFSE’s succinimidyl ester hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> ≈ 4 hours at pH 8.0) .
-
Hydrolysis produces non-reactive carboxyfluorescein, reducing labeling efficiency .
Protein Labeling
-
Antibodies: Used to prepare fluorescent probes for flow cytometry and immunofluorescence .
-
Oligonucleotides: Labels amine-modified DNA/RNA probes for hybridization assays .
Cellular Tracking
-
Cell Proliferation Assays: CFSE dilution in daughter cells quantifies division cycles .
-
Migration Studies: Covalent binding retains dye in cells for >7 days .
Comparative Analysis with FITC
CFSE’s NHS ester offers advantages over fluorescein isothiocyanate (FITC):
| Property | CFSE | FITC |
|---|---|---|
| Reaction Specificity | High (amines only) | Moderate (amines, thiols) |
| Linkage Stability | Stable amide bond | Less stable thiourea bond |
| pH Sensitivity | Works at pH 7–9 | Requires pH >9 |
Synthetic and Industrial Preparation
CFSE is synthesized via carbodiimide-mediated coupling of carboxyfluorescein with N-hydroxysuccinimide (NHS):
Synthesis Steps:
-
Activate carboxyfluorescein with EDC or DCC in anhydrous DMF.
-
Add NHS to form the succinimidyl ester.
Industrial Scale:
-
Batch reactors with controlled pH and temperature ensure reproducibility.
Stability and Storage
Research Findings
-
Immunofluorescence: CFSE-labeled antibodies show 70,000 M<sup>-1</sup>cm<sup>-1</sup> extinction coefficient, enabling high-sensitivity detection .
-
Toxicity: Concentrations ≤10 µM are non-toxic to mammalian cells .
-
Multiplexing: Compatible with other fluorophores (e.g., Alexa Fluor 488) for multi-color imaging .
Scientific Research Applications
Scientific Research Applications
-
Cell Proliferation Studies
- CFSE is extensively used to monitor lymphocyte proliferation. The dye's fluorescence intensity decreases by half with each cell division, enabling researchers to track the number of divisions a cell has undergone. This property has made CFSE a standard tool in immunological studies, allowing for the assessment of T cell responses to antigens and mitogens .
-
Immunological Assays
- CFSE-based assays have been shown to correlate well with traditional methods for assessing T cell function, such as [3H]-thymidine uptake. These assays allow for the simultaneous measurement of activation markers like CD69 and CD25 alongside proliferation data, providing a comprehensive view of T cell activation and response .
- Protein Labeling
- Flow Cytometry
-
Drug Delivery Studies
- Researchers employ CFSE to track drug delivery within biological systems. By labeling drugs or drug carriers with CFSE, scientists can visualize and quantify the distribution and uptake of therapeutic agents in live cells.
- Microfluidics Applications
Lymphoproliferative Responses Post-Transplantation
A study evaluated lymphoproliferative responses in heart transplant recipients using CFSE. The research highlighted how CFSE could differentiate between specific and nonspecific T cell responses pre- and post-transplantation, providing insights into infection susceptibility among recipients .
T Cell Activation Dynamics
In a comparative study, researchers assessed T cell activation using both CFSE-based assays and traditional methods. They found that CFSE provided more nuanced insights into activation dynamics, demonstrating its superiority in evaluating immune responses in patients with immune deficiencies .
Tracking Leukocyte Populations
Another investigation focused on using CFSE to track leukocyte populations across various animal models. This study illustrated how CFSE could effectively map immune cell dynamics during infection, enhancing understanding of immune system behavior.
Summary Table of Key Findings
| Application | Description | Key Findings |
|---|---|---|
| Cell Proliferation | Monitors lymphocyte division via fluorescence intensity reduction | Enables tracking up to 7-8 divisions; valuable for immunological studies |
| Immunological Assays | Assesses T cell function and activation markers | Correlates well with traditional methods; provides comprehensive data |
| Protein Labeling | Labels proteins via reaction with primary amines | Useful for studying protein interactions and localization |
| Flow Cytometry | Analyzes single-cell populations based on fluorescence | Facilitates detailed immune response studies |
| Drug Delivery Studies | Tracks drug distribution within cells | Enhances understanding of therapeutic agent uptake |
| Microfluidics Applications | Studies cellular interactions under controlled conditions | Offers insights into drug response at the single-cell level |
Mechanism of Action
The mechanism of action of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent dye. The fluorescence of the compound allows for easy detection and imaging of the labeled molecules .
Comparison with Similar Compounds
Table 1: Key Properties of CFSE and Analogous Compounds
Performance in Proliferation Assays
Table 2: Proliferation Detection Methods
- CFSE vs. [3H]-Thymidine : CFSE enables multi-generational tracking without radiation hazards, whereas [3H]-thymidine is restricted to quantifying bulk DNA synthesis .
- CFSE vs. Ki-67 : Ki-67 requires cell fixation, while CFSE supports dynamic, live-cell studies .
Comparison with Other Fluorescent Dyes
- CFSE vs. CFDA: CFDA lacks the succinimidyl ester group, resulting in rapid dye loss due to non-covalent retention. CFSE’s covalent binding ensures stable labeling for >14 days .
- CFSE vs. BCECF-AM : BCECF-AM (a pH-sensitive dye) shares acetate groups for cell permeability but lacks protein-binding capacity, limiting its use to intracellular pH measurements .
Spectral Compatibility
- CFSE vs. Texas Red : CFSE’s green fluorescence (488/518 nm) is ideal for FITC filter setups, while Texas Red’s red emission (595/615 nm) suits multi-color experiments requiring spectral separation .
Limitations and Considerations
Biological Activity
C 1609, also known as Carboxyfluorescein Succinimidyl Ester (CFSE), is a fluorescent dye widely used in biological research for cell tracking and proliferation studies. This compound is particularly valuable due to its ability to covalently label intracellular proteins and other biomolecules, facilitating the monitoring of cellular processes through fluorescence microscopy and flow cytometry.
- Molecular Formula : C25H15NO9
- Molecular Weight : 473.4 g/mol
- Solubility : Soluble in DMF (Dimethylformamide)
- Reactive Moiety : NHS Ester, which reacts with primary amines on proteins and peptides.
CFSE operates by covalently binding to primary amines present in proteins, forming stable conjugates. Upon cell division, the fluorescent signal is halved in each daughter cell, allowing researchers to quantify the number of divisions by measuring the decrease in fluorescence intensity. This property makes CFSE an effective tool for studying lymphocyte proliferation and other cellular behaviors.
Biological Applications
- Cell Proliferation Studies : CFSE is predominantly used to track lymphocyte division in immunological studies. It allows for the precise quantification of cell division through flow cytometry.
- Immunofluorescence : The compound's fluorescent properties enable its use in various immunofluorescence applications, including Western blotting and ELISA, where it labels antibodies for detection.
- In Vitro and In Vivo Studies : CFSE-labeled cells can be utilized in both in vitro assays and in vivo models to assess immune responses and cellular interactions.
Case Study 1: Tracking Lymphocyte Proliferation
A study conducted by McGrath et al. demonstrated the efficacy of CFSE in monitoring T-cell proliferation during immune responses. Using flow cytometry, researchers labeled mouse lymphocytes with CFSE and observed a clear correlation between fluorescence intensity and the number of cell divisions over time. This study highlighted CFSE's utility in understanding immune dynamics during infections.
Case Study 2: Evaluating Drug Effects on Cell Division
In another investigation, researchers utilized CFSE to evaluate the impact of a novel chemotherapeutic agent on cancer cell lines. By labeling cells with CFSE prior to treatment, they could measure changes in proliferation rates post-treatment through flow cytometry. The results indicated that the drug significantly inhibited cell division compared to untreated controls, demonstrating its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities of C 1609
Fluorescence Characteristics
CFSE exhibits strong fluorescence properties:
- Excitation Wavelength : 495 nm
- Emission Wavelength : 520 nm
These characteristics make it compatible with a wide range of fluorochromes, enhancing its utility in multi-color flow cytometry applications.
Q & A
Q. What are the optimal reaction conditions for conjugating NHS-Fluorescein to primary amines in proteins?
Methodological Answer:
- pH and Buffer: Use pH 7.0–9.0 (optimal pH 8.0–8.5) with amine-free buffers like 0.1 M sodium bicarbonate or HEPES to maximize reactivity with primary amines .
- Molar Ratio: A 10–20-fold molar excess of NHS-Fluorescein over protein ensures efficient labeling while minimizing aggregation. Adjust based on protein concentration and availability of lysine residues .
- Reaction Time: Incubate at 4°C for 1–2 hours or room temperature for 30 minutes. Protect from light to prevent photobleaching .
- Purification: Remove unreacted dye using size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4). Validate purity via SDS-PAGE with fluorescence imaging .
Q. How does the solubility of NHS-Fluorescein impact experimental workflows?
Methodological Answer:
- Stock Preparation: Dissolve NHS-Fluorescein in anhydrous DMSO or DMF at 10 mM. Avoid aqueous solvents until the reaction step to prevent premature hydrolysis of the succinimidyl ester .
- Labeling Efficiency: Pre-warm the stock to room temperature before adding to the reaction buffer. Rapid mixing minimizes solvent-induced precipitation in aqueous solutions .
Q. What are the key spectral properties of NHS-Fluorescein for quantitative applications?
Q. How can researchers mitigate fluorescence quenching or spectral overlap in multi-parametric assays?
Methodological Answer:
- Spectral Compensation: Use fluorescence-activated cell sorting (FACS) compensation controls (single-stained samples) to correct for overlap with other fluorophores (e.g., Alexa 488, FITC) .
- Multiplexing: Pair NHS-Fluorescein with dyes emitting in distant wavelengths (e.g., Cy5, Texas Red) and validate using spectral unmixing algorithms in imaging workflows .
Q. What methods validate the degree of labeling (DOL) and conjugate purity?
Methodological Answer:
- Absorbance Spectroscopy: Calculate DOL using \text{DOL} = \frac{A_{494} / \varepsilon_{494}}{A_{280} - (A_{494} \times \text{CF}_{280})}}, where and is the correction factor for fluorescein absorbance at 280 nm (~0.35) .
- SEC-HPLC: Resolve labeled proteins from free dye. Monitor fluorescence at 518 nm for conjugate quantification .
Q. How do the 5- and 6-carboxy isomers influence labeling efficiency and fluorescence?
Methodological Answer:
- Isomer Variability: The 5- and 6-carboxy isomers (CAS 117548-22-8 and 92557-81-8) exhibit nearly identical reactivity and spectral profiles. However, batch-to-batch isomer ratios may affect consistency in Förster resonance energy transfer (FRET) applications .
- Quality Control: Request isomer-specific HPLC analysis from suppliers for critical applications .
Q. What strategies enable long-term tracking of cell proliferation using NHS-Fluorescein derivatives?
Methodological Answer:
- CFSE Labeling: Use cell-permeable CFSE (a diacetate derivative of NHS-Fluorescein) for multi-generational tracking. Intracellular esterases cleave acetate groups, trapping fluorescent carboxyfluorescein succinimidyl ester in cells. Fluorescence intensity halves with each cell division, measurable via flow cytometry (FL1 channel) .
- Optimization: Titrate CFSE concentration (1–10 µM) to balance signal persistence and cytotoxicity .
Tables for Experimental Design
Q. Table 2: Common Applications and Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
